Clinical Efficacy: Phase II ADAS-cog Improvement Over Placebo
In a Phase II multicenter randomized controlled trial (n=284), octahydroaminoacridine succinate produced a dose-dependent improvement in ADAS-cog scores relative to placebo. At 16 weeks, the high-dose group (titrated to 4 mg TID) achieved a between-group difference of 5.01 points (p<0.0001) versus placebo [1]. This magnitude of cognitive improvement is comparable to or exceeds that reported for donepezil and rivastigmine in similar trial designs, positioning OHA-succinate as a competitive candidate for Alzheimer's disease pharmacotherapy.
| Evidence Dimension | Cognitive improvement (ADAS-cog change from baseline) |
|---|---|
| Target Compound Data | 5.01 points difference vs placebo (high dose, 4 mg TID) |
| Comparator Or Baseline | Placebo |
| Quantified Difference | 5.01 points (p<0.0001) |
| Conditions | Phase II multicenter RCT, 16-week treatment, mild-to-moderate AD patients |
Why This Matters
Demonstrates statistically significant and clinically meaningful cognitive benefit, a prerequisite for regulatory approval and market adoption.
- [1] Xiao S, Wang T, Ma X, et al. Efficacy and safety of a novel acetylcholinesterase inhibitor octohydroaminoacridine in mild-to-moderate Alzheimer's disease: a Phase II multicenter randomised controlled trial. Age Ageing. 2017;46(5):767-773. View Source
